

# 5-Bromo-4-chloropyridin-3-amine chemical properties

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## Compound of Interest

Compound Name: 5-Bromo-4-chloropyridin-3-amine

Cat. No.: B1524581

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An In-depth Technical Guide to **5-Bromo-4-chloropyridin-3-amine**: Properties, Reactivity, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

### Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Among these, halogenated heterocyclic compounds are of paramount importance due to their unique electronic properties and their utility in a wide array of synthetic transformations. **5-Bromo-4-chloropyridin-3-amine** is a trifunctional pyridine derivative that has emerged as a significant scaffold. Its distinct arrangement of an amine group and two different halogen atoms on the pyridine core provides a platform for regioselective modifications, making it an invaluable intermediate in the construction of complex molecular architectures for drug discovery programs.<sup>[1]</sup>

This guide offers a comprehensive technical overview of **5-Bromo-4-chloropyridin-3-amine**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, explore its reactivity profile with a focus on key synthetic transformations, outline potential synthetic strategies, and discuss its applications as a pivotal starting material for pharmaceutical ingredients.

### Core Chemical and Physical Properties

The fundamental physicochemical properties of **5-Bromo-4-chloropyridin-3-amine** are foundational to its application in synthesis. These properties dictate solubility, reactivity, and handling requirements.

Property	Value	Source
CAS Number	89283-92-1	[2][3][4]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub>	[4]
Molecular Weight	207.45 g/mol	[4][5]
Appearance	Solid	[4]
Purity	Typically ≥97%	[4]
InChI	InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2	[4]
InChIKey	KAJRLYHBOIPDLW-UHFFFAOYSA-N	[4]

## Structural Elucidation and Spectroscopic Data

Confirmation of the structure and purity of **5-Bromo-4-chloropyridin-3-amine** is critical for its use in synthesis. Standard analytical techniques are employed for its characterization. While specific spectral data is proprietary to suppliers, documentation including NMR, HPLC, and LC-MS is typically available upon request from commercial vendors, ensuring the material meets the rigorous standards required for pharmaceutical research.[2]

## Reactivity Profile and Synthetic Utility

The synthetic versatility of **5-Bromo-4-chloropyridin-3-amine** stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the chlorine atom, all situated on an electron-deficient pyridine ring.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the positions ortho and para (2, 4, 6) to the ring nitrogen. This electronic characteristic activates

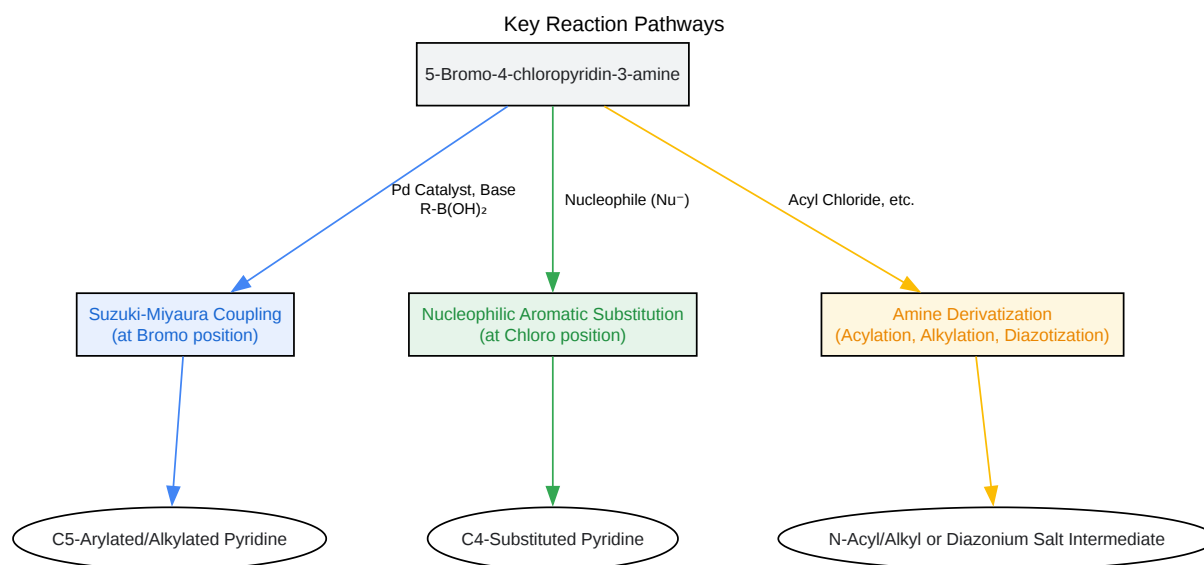
these positions for nucleophilic aromatic substitution.[6] In **5-Bromo-4-chloropyridin-3-amine**, the chlorine atom is at the activated 4-position, making it the more probable site for displacement by nucleophiles compared to the bromine at the 5-position. The amino group at the 3-position further influences the electronic landscape of the ring.

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8] This differential reactivity allows for the selective introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl groups) at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations. This sequential, site-selective functionalization is a cornerstone of modern library synthesis for lead optimization.

## Reactions of the Amino Group

The primary aromatic amine at the 3-position can undergo a variety of classical transformations. It can be acylated, alkylated, or used as a nucleophile in its own right.[7] Furthermore, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups, including hydroxyl, cyano, or additional halogens. This capability adds another layer of synthetic diversity.[9]



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Caption: Key synthetic transformations of **5-Bromo-4-chloropyridin-3-amine**.

## Synthesis Strategies

While specific, detailed protocols for the industrial-scale synthesis of **5-Bromo-4-chloropyridin-3-amine** are often proprietary, a logical synthetic pathway can be devised based on established heterocyclic chemistry principles. A common approach involves the sequential halogenation and functionalization of a simpler pyridine precursor.

## Illustrative Synthetic Workflow

A plausible laboratory-scale synthesis could begin with a readily available aminopyridine. The process would involve controlled, regioselective introduction of the halogen atoms.

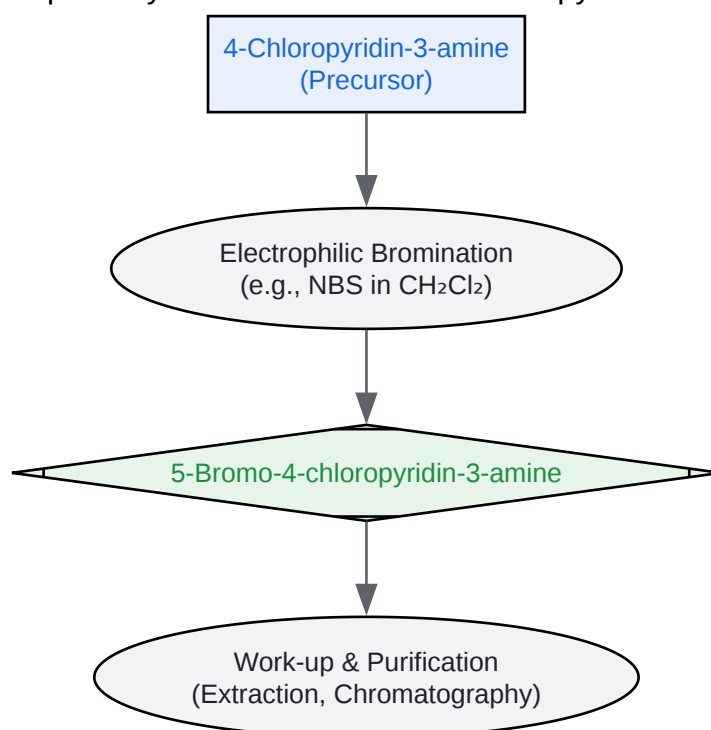
**Step 1: Bromination:** An aminopyridine precursor, such as 4-chloropyridin-3-amine, could undergo electrophilic bromination. The directing effects of the existing amine and chloro groups

would guide the incoming bromine atom. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations.[9]

**Step 2: Nitration and Reduction (Alternative to starting with aminopyridine):** An alternative route could start from 5-bromo-4-chloropyridine. Nitration followed by reduction of the nitro group would yield the desired amine.

**Step 3: Purification:** The final product would be isolated and purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.

#### Conceptual Synthesis of 5-Bromo-4-chloropyridin-3-amine



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Caption: A plausible synthetic route to **5-Bromo-4-chloropyridin-3-amine**.

## Applications in Drug Discovery

The true value of **5-Bromo-4-chloropyridin-3-amine** is realized in its application as a versatile building block for creating libraries of drug candidates. The presence of chlorine is a common

feature in many FDA-approved drugs, contributing to modified metabolic stability, binding affinity, and bioavailability.<sup>[10]</sup>

The trifunctional nature of this pyridine derivative allows for a "build-and-couple" strategy. For instance, a medicinal chemist can first perform a Suzuki-Miyaura coupling at the bromo position to install a desired aryl group. The resulting intermediate can then undergo nucleophilic substitution at the chloro position to add another point of diversity. Finally, the amine can be functionalized to fine-tune solubility or create another vector for interaction with a biological target. This systematic and regioselective approach is highly efficient for structure-activity relationship (SAR) studies.

While specific drugs derived directly from this starting material are often proprietary until late-stage development, its structural motifs are found in compounds targeting a wide range of diseases. Halogenated aminopyridines are key components in the synthesis of kinase inhibitors for oncology, as well as agents targeting G-protein coupled receptors (GPCRs) and other enzyme classes.<sup>[1]</sup>

## Safety and Handling

As with any active chemical reagent, proper handling of **5-Bromo-4-chloropyridin-3-amine** is essential. Based on available GHS classifications, it is considered a hazardous substance.

Hazard Class	GHS Classification
Acute Toxicity, Oral	Toxic or Harmful if swallowed <sup>[5][11][12]</sup>
Skin Corrosion/Irritation	Causes skin irritation <sup>[5][11][12]</sup>
Eye Damage/Irritation	Causes serious eye damage or irritation <sup>[5][11][12]</sup>
Respiratory Irritation	May cause respiratory irritation <sup>[11]</sup>

### Recommended Handling Procedures:

- Use in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.

## Conclusion

**5-Bromo-4-chloropyridin-3-amine** stands out as a high-value intermediate for the pharmaceutical industry. Its well-defined structure, characterized by three distinct and strategically positioned functional groups, provides a robust platform for the synthesis of complex and diverse molecular libraries. The ability to perform regioselective modifications via cross-coupling, nucleophilic substitution, and amine chemistry makes it an indispensable tool for medicinal chemists. Understanding its chemical properties, reactivity, and safe handling is crucial for leveraging its full potential in the quest for novel and effective therapeutic agents.

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